

Lipidomic analysis reveals specific differences between fibroblast and keratinocyte ceramide profile

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Distinct Ceramide Landscapes in Fibroblasts and Keratinocytes Revealed by Lipidomic Analysis

A detailed comparison of the ceramide composition in dermal fibroblasts and epidermal keratinocytes highlights significant cell-type-specific differences, with potential implications for skin health, disease pathogenesis, and the development of targeted dermatological therapies. This guide synthesizes findings from lipidomic analyses to provide researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by experimental data and detailed methodologies.

Recent advances in lipidomics have enabled a deeper understanding of the complex lipid profiles within different skin cell populations. Ceramides, a class of sphingolipids, are crucial for maintaining the skin's barrier function and are also key signaling molecules involved in cellular processes such as proliferation, differentiation, and apoptosis. This guide focuses on the comparative analysis of ceramide profiles between fibroblasts, the primary cell type in the dermis, and keratinocytes, the main cell type of the epidermis.

Quantitative Comparison of Ceramide Profiles



Lipidomic analysis using Reversed-Phase Liquid Chromatography-Quadrupole-Time-of-Flight-Tandem-Mass Spectrometry (RPLC-QTOF-MS/MS) has revealed distinct quantitative differences in the ceramide classes of healthy human fibroblasts and keratinocytes. The following tables summarize the relative abundance of various ceramide classes, providing a clear comparison between the two cell types.

Table 1: Relative Abundance of Ceramide Classes in Human Keratinocytes and Fibroblasts (Healthy Subjects)

Ceramide Class	Keratinocytes (% of Total Ceramides)	Fibroblasts (% of Total Ceramides)
CER[NDS]	45.3%	27.5%
CER[NS]	30.1%	40.2%
CER[AS]	10.2%	5.1%
CER[AP]	5.5%	15.8%
CER[NP]	4.8%	6.5%
CER[ADS]	2.5%	3.1%
CER[EOS]	1.6%	1.8%

Data derived from Łuczaj et al., 2020.

Nomenclature of Ceramide Classes: The nomenclature used describes the type of fatty acid and sphingoid base.

- [N]: Non-hydroxy fatty acid
- [A]: α-hydroxy fatty acid
- [EO] Esterified ω-hydroxy fatty acid
- [DS]: Dihydrosphingosine
- [S]: Sphingosine



• [P]: Phytosphingosine

From the data, it is evident that keratinocytes have a significantly higher relative content of CER[NDS] and CER[AS], while fibroblasts show a higher relative abundance of CER[NS] and CER[AP]. In both cell types, CER[NDS] and CER[NS] are the most abundant classes. These differences in ceramide composition likely reflect the distinct physiological roles of the epidermis and dermis.

Experimental Protocols

The following section outlines a representative methodology for the lipidomic analysis of ceramides in cultured human fibroblasts and keratinocytes, based on established protocols.

Cell Culture and Sample Preparation

- Cell Culture: Human epidermal keratinocytes and dermal fibroblasts are cultured under standard conditions until they reach approximately 80-90% confluency.
- Cell Harvesting: The culture medium is removed, and the cells are washed with phosphatebuffered saline (PBS). Cells are then detached using trypsin-EDTA, and the cell suspension is centrifuged to obtain a cell pellet.
- Lipid Extraction: Lipids are extracted from the cell pellets using a modified Folch method. A solution of chloroform and methanol (2:1, v/v) is added to the cell pellet, followed by vortexing and incubation. The addition of water induces phase separation. The lower organic phase containing the lipids is collected.

Lipidomic Analysis by RPLC-QTOF-MS/MS

- Chromatographic Separation: The extracted lipids are separated using a reversed-phase liquid chromatography (RPLC) system. A C18 column is typically used with a gradient elution of two mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.
- Mass Spectrometry: The eluent from the LC system is introduced into a quadrupole time-offlight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

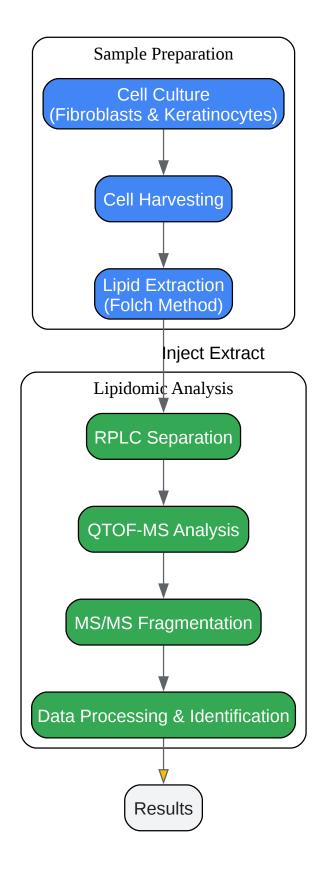






- Data Acquisition: Data is acquired over a specific mass-to-charge (m/z) range. Tandem mass spectrometry (MS/MS) is performed for the identification of specific ceramide species based on their fragmentation patterns.
- Data Analysis: The acquired data is processed using specialized software to identify and quantify the different ceramide species based on their retention times and mass spectra.





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Lipidomic analysis workflow for cellular ceramides.

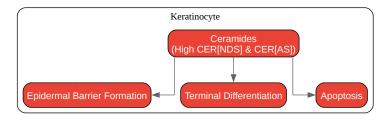


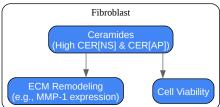
Functional Implications and Signaling Pathways

The distinct ceramide profiles of fibroblasts and keratinocytes are associated with their different biological functions. In keratinocytes, ceramides are fundamental for the formation of the epidermal permeability barrier.[1] Specific ceramide species are crucial for the proper organization of the lipid lamellae in the stratum corneum.

In contrast, ceramides in fibroblasts are more involved in signaling pathways that regulate cell viability and extracellular matrix (ECM) remodeling.[2][3] For instance, studies have shown that ceramides can have differential effects on the two cell types, inhibiting keratinocyte viability through apoptosis while stimulating fibroblast growth at lower concentrations.[2][3]

The following diagram illustrates some of the distinct signaling pathways influenced by ceramides in keratinocytes and fibroblasts.





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